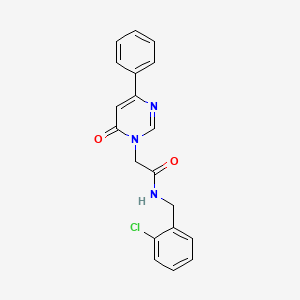
N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Overview
Description
N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, commonly known as CBPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBPA is a pyrimidine-based compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
CBPA exerts its effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. CBPA has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, CBPA has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
CBPA has been shown to exhibit several biochemical and physiological effects in the body. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. CBPA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, CBPA has been reported to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
CBPA has several advantages and limitations for lab experiments. One of the advantages is its potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, CBPA has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease. However, one of the limitations is the lack of information on the pharmacokinetics and pharmacodynamics of CBPA, which makes it difficult to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research of CBPA. One of the directions is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further studies are needed to investigate its potential use as a photosensitizer in photodynamic therapy. Furthermore, CBPA can be modified to improve its efficacy and reduce its toxicity, making it a more promising candidate for clinical use.
Scientific Research Applications
CBPA has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. CBPA has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Additionally, CBPA has been studied for its potential use as a photosensitizer in photodynamic therapy, as it can generate singlet oxygen upon exposure to light.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)11-21-18(24)12-23-13-22-17(10-19(23)25)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHZWMWARBLKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




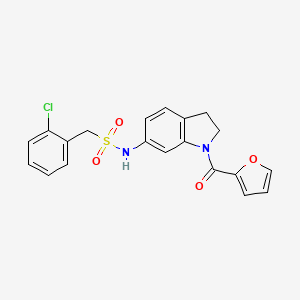
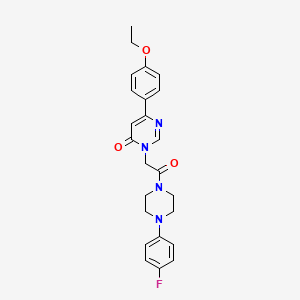


![N-(3-chlorophenyl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402559.png)
![2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3402564.png)
![N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402568.png)

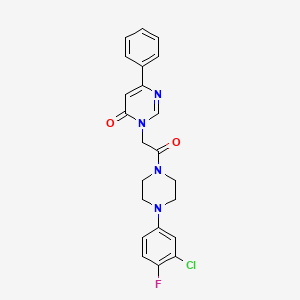
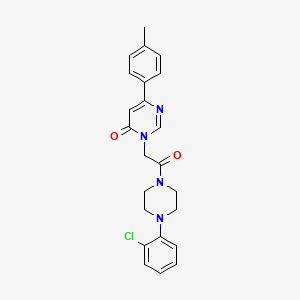
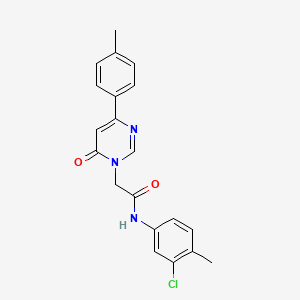
![N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3402605.png)
